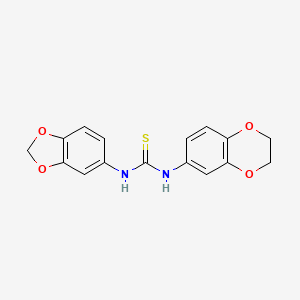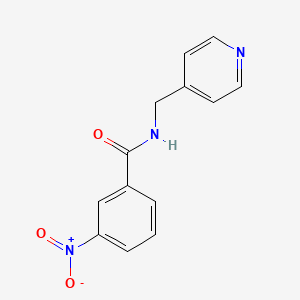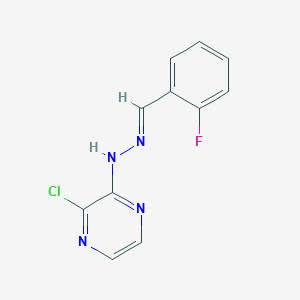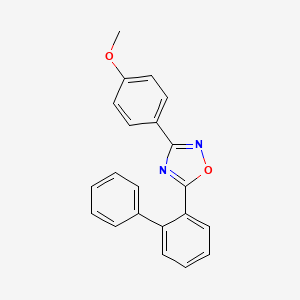![molecular formula C15H22N2O2 B5707967 ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate, also known as MEP or 4-Methylpentedrone, is a synthetic stimulant drug belonging to the cathinone class. MEP has gained popularity in the research community due to its potential applications in scientific research.
作用機序
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate acts as a monoamine transporter inhibitor, primarily targeting the dopamine transporter. This compound also has moderate affinity for the norepinephrine transporter and weak affinity for the serotonin transporter. The inhibition of monoamine transporters leads to an increase in extracellular dopamine, norepinephrine, and serotonin levels, resulting in stimulant effects.
Biochemical and Physiological Effects:
This compound produces stimulant effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. This compound also produces rewarding effects, as demonstrated by its ability to induce conditioned place preference in rodents. Chronic exposure to this compound has been shown to produce neurotoxic effects, including decreased dopamine transporter density and increased oxidative stress markers.
実験室実験の利点と制限
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has several advantages for lab experiments, including its high potency, selectivity for the dopamine transporter, and ability to induce conditioned place preference. However, this compound also has limitations, including its potential for neurotoxicity and lack of selectivity for other monoamine transporters.
将来の方向性
Future research on ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate should focus on its potential applications in the treatment of psychiatric disorders, such as attention deficit hyperactivity disorder and depression. Additionally, further research is needed to elucidate the mechanisms underlying this compound-induced neurotoxicity and to develop strategies to mitigate its adverse effects. Finally, the development of more selective and potent monoamine transporter inhibitors based on the structure-activity relationship of this compound could lead to the discovery of novel therapeutic agents.
合成法
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate can be synthesized through various methods, including reductive amination of 4-methylpropiophenone with piperidine, followed by esterification with ethyl chloroformate. The purity of the final product can be improved through recrystallization and purification with solvents. The synthesis of this compound is complex and requires expertise in organic chemistry.
科学的研究の応用
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has gained popularity in the research community due to its potential applications in scientific research. This compound has been used as a reference standard for the identification and quantification of cathinones in forensic and toxicological samples. This compound has also been used as a tool to study the structure-activity relationship of cathinones and their interaction with monoamine transporters.
特性
IUPAC Name |
ethyl 4-(4-methylanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)17-10-8-14(9-11-17)16-13-6-4-12(2)5-7-13/h4-7,14,16H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUMGBAYZHJVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198282 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)






![3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5707973.png)
